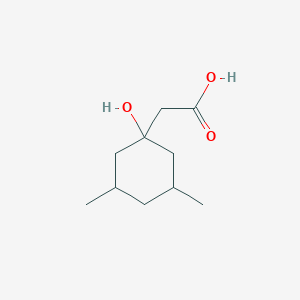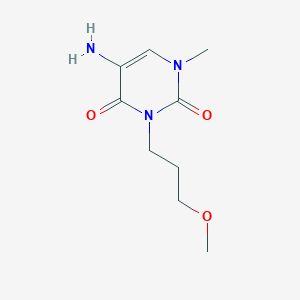
2-bromo-N-(prop-2-yn-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(prop-2-yn-1-yl)propanamide is a chemical compound with the molecular formula C₆H₈BrNO. It is a brominated amide that features a prop-2-yn-1-yl group, making it a versatile intermediate in organic synthesis . This compound is often used in research and development due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(prop-2-yn-1-yl)propanamide typically involves the bromination of N-(prop-2-yn-1-yl)propanamide. One common method includes the reaction of N-(prop-2-yn-1-yl)propanamide with bromine in an inert solvent such as dichloromethane at low temperatures . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine (TEA) or potassium carbonate (K₂CO₃).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted amides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Coupling Reactions: Products include various alkynes and arylated compounds.
Applications De Recherche Scientifique
2-Bromo-N-(prop-2-yn-1-yl)propanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-bromo-N-(prop-2-yn-1-yl)propanamide involves its reactivity as a brominated amide. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups . The prop-2-yn-1-yl group can also participate in various reactions, such as oxidation and coupling, to form diverse products . These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(prop-2-yn-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-(prop-2-yn-1-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-Bromo-N-(prop-2-yn-1-yl)propanamide is unique due to its specific combination of a brominated amide and a prop-2-yn-1-yl group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C6H8BrNO |
|---|---|
Poids moléculaire |
190.04 g/mol |
Nom IUPAC |
2-bromo-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H8BrNO/c1-3-4-8-6(9)5(2)7/h1,5H,4H2,2H3,(H,8,9) |
Clé InChI |
QGEJHGCZJSCQAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)



![Ethyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13646408.png)


![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)




![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
